8-Bromo-4-chloro-2-methylquinoline physical and chemical characteristics
8-Bromo-4-chloro-2-methylquinoline physical and chemical characteristics
An In-depth Technical Guide to 8-Bromo-4-chloro-2-methylquinoline
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 8-Bromo-4-chloro-2-methylquinoline, tailored for researchers, scientists, and professionals in drug development. The document details its properties, synthesis, and potential applications, presenting quantitative data in structured tables and outlining experimental methodologies.
Core Physical and Chemical Properties
8-Bromo-4-chloro-2-methylquinoline is a halogenated heterocyclic compound belonging to the quinoline family.[1] Its specific substitution pattern, with a bromine atom at the 8-position, a chlorine atom at the 4-position, and a methyl group at the 2-position, imparts distinct chemical properties and reactivity.[2] This compound is typically a solid at room temperature and is used as a building block in organic synthesis.[3]
Quantitative Data Summary
The key physical and chemical properties of 8-Bromo-4-chloro-2-methylquinoline are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 1201-07-6 | [3][4] |
| Molecular Formula | C₁₀H₇BrClN | [3][4][5] |
| Molecular Weight | 256.53 g/mol | [2][3][4] |
| Appearance | Solid | |
| Purity | ≥97% | [3] |
| InChI | 1S/C10H7BrClN/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3 | [6] |
| SMILES | Cc1cc(Cl)c2cccc(Br)c2n1 | [6] |
| Storage Conditions | Room temperature | [3] |
Synthesis and Experimental Protocols
The synthesis of 8-Bromo-4-chloro-2-methylquinoline can be achieved through multi-step organic reactions. While specific proprietary methods may vary, a plausible synthetic route involves the construction of the quinoline core followed by halogenation. One reported method involves the reaction of 2-methylaniline, 4-chloroacetophenone, and elemental bromine.[2] A generalized workflow for the synthesis of substituted quinolines often follows principles of the Combes quinoline synthesis or similar cyclization reactions.
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of 8-Bromo-4-chloro-2-methylquinoline, starting from key precursors.
Caption: Conceptual workflow for the synthesis of 8-Bromo-4-chloro-2-methylquinoline.
Detailed Experimental Methodology (Hypothetical)
The following protocol is a representative, hypothetical methodology based on established chemical principles for the synthesis of similar quinoline derivatives.
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Step 1: Synthesis of 8-Bromo-4-hydroxy-2-methylquinoline (via Gould-Jacobs Reaction)
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To a flask containing 2-bromoaniline, add an equimolar amount of ethyl acetoacetate.
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The mixture is heated, typically in the range of 100-140°C, to facilitate the initial condensation reaction, forming an enamine intermediate.
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The intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250°C to induce cyclization.
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Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried.
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-
Step 2: Synthesis of 8-Bromo-4-chloro-2-methylquinoline
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The crude 8-Bromo-4-hydroxy-2-methylquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃).
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The mixture is heated to reflux for several hours until the starting material is consumed (monitored by Thin Layer Chromatography).
-
After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃.
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The resulting mixture is neutralized with a base (e.g., sodium bicarbonate solution), leading to the precipitation of the crude product.
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The solid is collected, washed with water, and can be further purified by recrystallization or column chromatography to yield the final product.
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Reactivity and Potential Applications
8-Bromo-4-chloro-2-methylquinoline serves as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The presence of two distinct halogen atoms (bromine and chlorine) at different positions on the quinoline ring allows for selective functionalization through various cross-coupling reactions.
Role in Drug Discovery
Substituted quinolines are a well-known class of compounds with a broad spectrum of biological activities. This specific molecule is investigated as a precursor for compounds with potential antimicrobial and anticancer properties.[1][2] The core structure can be modified to interact with various biological targets, such as enzymes or DNA, potentially inhibiting cancer cell proliferation or microbial growth.[2]
Caption: Role as a versatile intermediate for developing new chemical entities.
Spectral Data
Characterization of 8-Bromo-4-chloro-2-methylquinoline is typically performed using various spectroscopic methods to confirm its structure and purity. While specific spectra are proprietary to suppliers, data for 1H NMR, IR, and Mass Spectrometry are generally available upon request from commercial vendors.[7][8][9]
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group protons.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (256.53 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[6]
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Infrared (IR) Spectroscopy: The IR spectrum would display absorption bands corresponding to C-H, C=C, and C=N stretching vibrations within the aromatic quinoline core, as well as C-Br and C-Cl stretching vibrations.[8]
Safety and Handling
8-Bromo-4-chloro-2-methylquinoline is classified as a hazardous substance. It is designated as acutely toxic if swallowed and can cause serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
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Hazard Codes: H301 (Toxic if swallowed), H318 (Causes serious eye damage).
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Signal Word: Danger.
References
- 1. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 2. Buy 8-Bromo-4-chloro-2-methylquinoline | 1201-07-6 [smolecule.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. Sigma Aldrich 8-Bromo-4-chloro-2-methylquinoline 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. PubChemLite - 8-bromo-4-chloro-2-methylquinoline (C10H7BrClN) [pubchemlite.lcsb.uni.lu]
- 7. 8-BROMO-4-CHLORO-2-METHYLQUINOLINE(1201-07-6) 1H NMR spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 1201-07-6|8-Bromo-4-chloro-2-methylquinoline|BLD Pharm [bldpharm.com]
